(4-(2,3-dichlorophenyl)piperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
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Description
(4-(2,3-dichlorophenyl)piperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H18Cl2N4OS and its molecular weight is 421.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as [4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone, is a potent ligand for the D3 dopamine receptor . The D3 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase and is primarily expressed in the brain . It plays a crucial role in the regulation of mood, reward, and addiction .
Mode of Action
The compound interacts with the D3 dopamine receptor, binding to it with high affinity . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in . .
Biochemical Pathways
The D3 dopamine receptor is part of the dopaminergic system, which plays a key role in the reward system of the brain . By interacting with this receptor, the compound can potentially affect the functioning of this system and its associated biochemical pathways
Result of Action
Given its interaction with the D3 dopamine receptor, it is likely that it can influence neuronal signaling and potentially affect mood and reward-related behaviors . .
Properties
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4OS/c1-23-16(12-14(22-23)17-6-3-11-27-17)19(26)25-9-7-24(8-10-25)15-5-2-4-13(20)18(15)21/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCMVLMGJTJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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